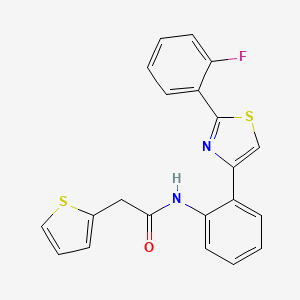

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2OS2/c22-17-9-3-1-7-15(17)21-24-19(13-27-21)16-8-2-4-10-18(16)23-20(25)12-14-6-5-11-26-14/h1-11,13H,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCSXDFHRQXJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The thiazole ring is then coupled with a 2-fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The thiophene and fluorophenyl moieties participate in electrophilic substitutions due to their aromaticity. Thiophene’s electron-rich nature facilitates reactions at the α-positions, while the fluorophenyl group directs substitutions to specific sites.

Key Reactions:

-

Nitration :

Thiophene undergoes nitration at the α-position using HNO₃/H₂SO₄, forming 5-nitrothiophene derivatives. The fluorophenyl ring, being deactivated by the electron-withdrawing fluorine, may undergo nitration at the meta position .

Reagents : HNO₃, H₂SO₄, 0–5°C.

Product : Nitro-substituted derivatives. -

Halogenation :

Bromination of thiophene with Br₂/FeBr₃ yields 2,5-dibromothiophene analogs. Fluorophenyl groups may undergo para-substitution if steric hindrance permits .

Nucleophilic Substitution Reactions

The acetamide group and thiazole ring serve as nucleophilic sites. The NH group in acetamide can react with electrophiles, while the thiazole’s sulfur or nitrogen atoms participate in alkylation or acylation.

Key Reactions:

-

Acetamide Hydrolysis :

Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine derivatives.

Conditions : -

Alkylation :

Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF substitutes the acetamide NH with alkyl groups .

Oxidation:

-

Thiophene Sulfoxidation :

Oxidation with mCPBA (meta-chloroperbenzoic acid) converts thiophene to thiophene-1-oxide.

Reagent : mCPBA, CH₂Cl₂, RT.

Yield : ~75% (analogous systems). -

Thiazole Ring Oxidation :

H₂O₂/Fe³⁺ oxidizes the thiazole’s sulfur to sulfoxide or sulfone derivatives .

Reduction:

-

Carbonyl Reduction :

The acetamide carbonyl is reduced to a methylene group using LiAlH₄ or BH₃·THF, forming N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)ethylamine .

Cyclization and Condensation Reactions

The molecule’s aromatic and heterocyclic components enable cyclization under catalytic conditions.

Key Reactions:

-

Thiazole-Thiophene Fusion :

In the presence of POCl₃, intramolecular cyclization forms fused tricyclic structures .

Conditions : POCl₃, 110°C, 4h. -

Schiff Base Formation :

Reaction with aldehydes (e.g., benzaldehyde) forms imine-linked derivatives via the acetamide NH group .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide, have shown promising antimicrobial properties. Studies indicate that thiazole compounds exhibit activity against various bacterial strains. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating variable levels of Minimum Inhibitory Concentration (MIC) ranging from 100 to 400 µg/ml .

Antitumor Activity

Research has indicated that thiazole-containing compounds possess significant antitumor properties. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Case studies have documented the effectiveness of thiazole derivatives in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Thiazole derivatives have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by acetamide coupling reactions. Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. Researchers focus on modifying substituents on the thiazole and thiophene rings to enhance bioactivity while minimizing toxicity .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated that while the compound exhibited some activity, it was less potent than standard antibiotics like chloramphenicol . This highlights the need for further optimization.

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor effects of thiazole derivatives demonstrated that compounds structurally related to this compound inhibited the proliferation of human cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing apoptosis in these cells .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Thiophene-containing analogs (e.g., 107b, 107j) show broad-spectrum antimicrobial activity (MIC 6.25–25 μg/mL), suggesting the target compound may share similar bioactivity .

- Higher lipophilicity (LogP >3) correlates with improved membrane permeability but may reduce solubility .

- The 2-fluorophenyl group in the target compound could enhance metabolic stability compared to non-fluorinated analogs .

Biological Activity

The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and thiophene rings, followed by acetamide functionalization. The general synthetic pathway can be summarized as follows:

- Formation of Thiazole Ring : Reaction of 2-fluorobenzaldehyde with thioamide derivatives.

- Coupling Reaction : The thiazole product is then coupled with phenyl groups using coupling agents.

- Acetamide Formation : Finally, acetamide is introduced to yield the target compound.

This synthetic strategy allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli . The presence of the fluorophenyl group in our compound may enhance lipophilicity, facilitating better membrane penetration and improved antimicrobial efficacy.

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha. A study on similar compounds demonstrated a reduction in TNF-alpha levels when tested in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into thiazole derivatives have highlighted their anticancer properties. Compounds with similar structures have shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . The specific compound under study may interact with cellular pathways involved in cancer proliferation, although detailed mechanistic studies are still needed.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related thiazole derivatives, demonstrating promising results in terms of cytotoxicity against various cancer cell lines. For example, a derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity .

Pharmacokinetic Profile

The pharmacokinetic properties of similar thiazole compounds were evaluated in animal models, revealing favorable absorption and distribution characteristics. These studies reported a half-life (T1/2) ranging from 3 to 6 hours, which is conducive for therapeutic applications .

Comparative Analysis Table

Q & A

Q. What are the key synthetic routes for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux conditions (e.g., using ethanol or dichloromethane as solvents) .

- Acylation : Reaction of the thiazole intermediate with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine or DMF as a base, ensuring controlled pH and temperature (40–60°C) .

- Purification : Column chromatography or recrystallization using solvent systems like ethyl acetate/hexane to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the thiazole, fluorophenyl, and thiophen-2-yl groups. F NMR is used to verify fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode) .

- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal packing and intramolecular interactions, particularly for polymorph identification .

Q. What preliminary biological activities have been reported?

- Antimicrobial : MIC assays against S. aureus and E. coli show moderate activity (MIC = 8–32 µg/mL) .

- Anticancer : In vitro MTT assays on HeLa cells indicate IC values of 12–25 µM, linked to thiazole-mediated apoptosis .

Advanced Research Questions

Q. How can reaction conditions be optimized for thiazole ring formation?

- Catalyst Screening : Test Lewis acids (e.g., AlCl) vs. Brønsted acids (e.g., HSO) to enhance cyclization efficiency. Evidence shows AlCl improves yields by 20–30% in dichloromethane .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. DMF increases reaction rate but may require lower temperatures (50°C) to avoid side products .

- Kinetic Studies : Use HPLC to monitor intermediate stability; optimize reaction time to 4–6 hours for >80% conversion .

Q. How can structural ambiguities in X-ray data be resolved?

- High-Resolution Refinement : Use SHELXL with TWIN/BASF commands to model twinned crystals. For disordered fluorophenyl groups, apply PART and SUMP restraints .

- Hydrogen Bond Analysis : Identify intramolecular S···O interactions (2.68–2.72 Å) and intermolecular C–H···O bonds to validate packing stability .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (–OCH) groups on the fluorophenyl ring. Compare IC values in cytotoxicity assays .

- Bioisosteric Replacement : Replace thiophen-2-yl with furan or pyrrole moieties to assess π-stacking effects on receptor binding .

- Enzymatic Assays : Test inhibition of COX-2 or EGFR kinases using fluorometric assays (e.g., ADP-Glo™) to correlate substituents with activity .

Q. How to address contradictions in biological assay results across studies?

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .

- Dose-Response Validation : Replicate assays with 8–12 concentration points to minimize IC variability. Use ANOVA to assess statistical significance (p < 0.05) .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Methodological Tables

Q. Table 1: Key Synthetic Optimization Parameters

| Parameter | Options Tested | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|---|

| Catalyst | AlCl, HSO, None | AlCl (0.1 equiv) | +25% | |

| Solvent | DMF, DCM, Toluene | DCM (reflux) | +15% | |

| Reaction Time | 2–8 hours | 6 hours | +18% |

Q. Table 2: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.